molecular formula C16H20FNO5S B2868670 Tetrahydrofuran-3-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2175979-52-7

Tetrahydrofuran-3-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2868670
CAS RN: 2175979-52-7
M. Wt: 357.4
InChI Key: ALGYQOTZCZAXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrofuran-3-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound that has gained significant attention in the scientific research community. It is commonly used in various laboratory experiments due to its unique properties and potential applications in the field of medicinal chemistry.

Scientific Research Applications

CO2 Capture from Flue Gas

THF and its derivatives have been studied for their thermodynamic promotion effects on clathrate-based CO2 capture from simulated flue gas. Research indicates that THF solutions can significantly reduce the clathrate formation pressure, showing the highest gas uptake and steepest CO2 concentration changes in the vapor phase, making them viable thermodynamic promoters for clathrate-based CO2 capture considering lower pressure requirements and higher CO2 enrichment in the clathrate phase (Kim et al., 2017).

Photocatalytic Hydrofluoroalkylation

In the realm of organic synthesis, THF has been utilized as a hydrogen atom source in the visible-light-induced 1,1-hydrofluoroalkylation of alkynes, providing a novel method for constructing fluoroalkanes and synthesizing various fluoroalkylated cyclic ketones with excellent trans-diastereoselectivity (Wan et al., 2019).

Tetrahydrofuran Synthesis

Research on tetrahydrofuran synthesis emphasizes its importance in synthetic and natural products displaying a variety of biological properties. Approaches like debenzylative cycloetherification reactions have been developed for constructing tetrahydrofuran moieties, showing regio- and stereoselectivity without the need for selective protection/deprotection strategies (Tikad et al., 2016).

Combustion and Biofuels

THF and its alkylated derivatives are considered promising future biofuels. They are important intermediates during the low-temperature oxidation of conventional hydrocarbon fuels and heavy biofuels. Studies on the combustion of THF provide insights into its use as a biofuel, with research covering laminar low-pressure premixed flame structure, atmospheric adiabatic laminar burning velocities, and high-pressure ignition delay times (Tran et al., 2015).

Oxidative C-H/N-H Cross-Coupling

A study on the catalytic oxidative amination of THF mediated by visible-light catalysis has shown the activation of the C(sp3)-H bond of THF using molecular oxygen as a benign oxidant, providing a green route for N-substituted azoles (Zhang et al., 2017).

properties

IUPAC Name

oxolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-24(15,20)21)16(19)23-12-6-9-22-11-12/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYQOTZCZAXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

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